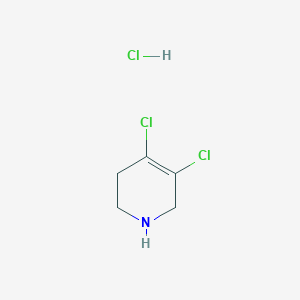

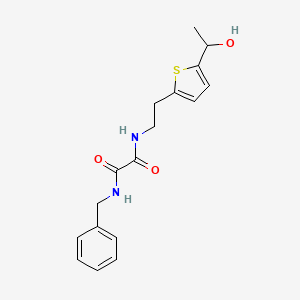

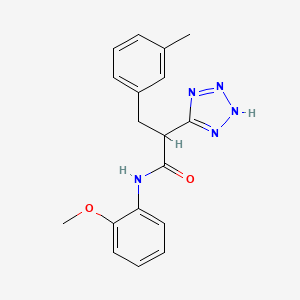

![molecular formula C6H11ClFN B2954184 1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2137786-60-6](/img/structure/B2954184.png)

1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-azabicyclo[2.2.1]heptanes, has been described in the literature. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications

Radiosynthesis for PET Imaging

The compound has been instrumental in the synthesis of epibatidine-based radioligands, such as [18F]F2PhEP, a potent α4β2-selective nicotinic acetylcholine receptor antagonist. This radioligand, derived from 1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, shows promise for PET imaging due to its subnanomolar affinity, high selectivity for brain α4β2 nAChRs, and low toxicity, making it suitable for in vivo imaging of nAChRs in the brain (Roger et al., 2006).

Synthetic Chemistry Innovations

Research has also focused on the synthetic utility of the compound in creating novel difunctionalized 2-azabicyclo[2.1.1]hexanes with potential therapeutic applications. These syntheses have led to the development of new methodologies for regioselective additions and have provided valuable insights into the stereoelectronic properties of these bicyclic frameworks (Krow et al., 2003).

nAChR Antagonists for Therapeutic Research

1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride serves as a core structure in the development of nAChR antagonists. These compounds are studied for their potential therapeutic applications, including pain management and neurodegenerative diseases. The research has identified several analogs with high affinity and selectivity for α4β2 nAChRs, offering new avenues for drug development (Dollé et al., 1999).

properties

IUPAC Name |

1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACKFUMEDCLIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CN2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

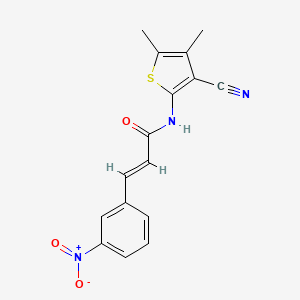

![(Z)-N-[(4-chloro-2-methoxyphenyl)methyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2954106.png)

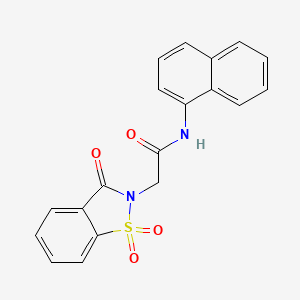

![ethyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2954111.png)

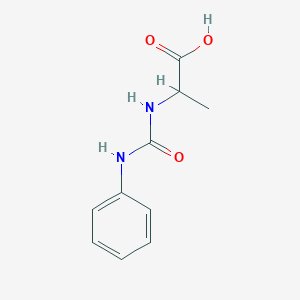

![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)